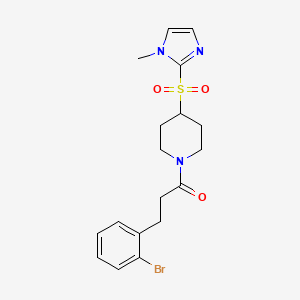

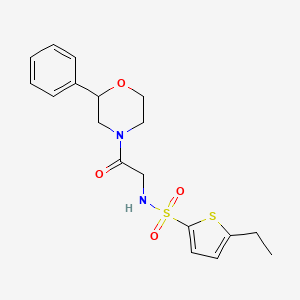

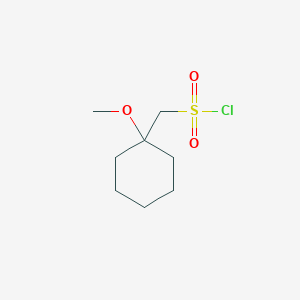

![molecular formula C14H12ClF3N2OS B2841998 N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide CAS No. 338793-22-9](/img/structure/B2841998.png)

N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide” is a complex organic compound. It is related to a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of related compounds involves various methods including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of N-[(1 R)-1-(4-chlorophenyl)ethyl]-cyanamide was achieved by electrophilic cyanation of commercially available ( R )-4-chloro- α -methylbenzylamine with cyanogen bromide in diethyl ether .Molecular Structure Analysis

The molecular structure of “N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide” is complex. It likely contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic, meaning they have a cyclic ring of atoms with a stabilization resulting from the delocalization of π electrons .Chemical Reactions Analysis

The chemical reactions involving “N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide” are likely complex and varied. For example, related compounds have been involved in reactions such as catalytic protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines, closely related to the thiazole carboxamides, have been investigated for their molluscicidal properties, particularly against the intermediate host of schistosomiasis, B. alexandrina snails. This research highlights the potential environmental applications of these compounds in controlling snail populations to combat schistosomiasis (El-bayouki & Basyouni, 1988).

Anticancer Activity

A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research underscores the potential therapeutic applications of thiazole carboxamide derivatives in cancer treatment (Cai et al., 2016).

Synthetic Methodology

The development of synthetic methodologies for thiazole carboxamides is crucial for exploring their applications further. One study describes a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, showcasing the versatility and efficiency of synthetic approaches in accessing thiazole carboxamide derivatives (Yavari et al., 2009).

Nematocidal Evaluation

Investigations into the biological activities of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, a related chemical family, revealed their potential as nematocidal agents. This highlights the broader pesticidal applications of thiazole carboxamides and related compounds in agricultural settings (Zhao et al., 2017).

Antimicrobial Agents

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, contributing to the ongoing search for new antimicrobial agents. This aspect of thiazole carboxamide research demonstrates their potential in developing treatments against resistant microbial strains (Mayhoub et al., 2011).

Eigenschaften

IUPAC Name |

N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N2OS/c1-7(9-3-5-10(15)6-4-9)19-13(21)11-12(14(16,17)18)20-8(2)22-11/h3-7H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCSZJDOGLOBFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NC(C)C2=CC=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

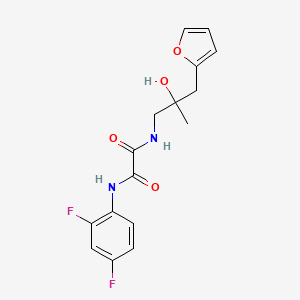

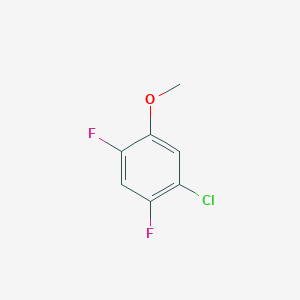

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2841919.png)

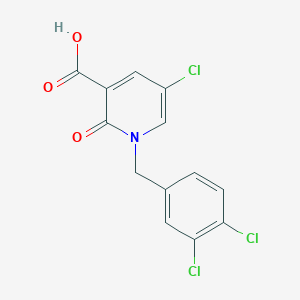

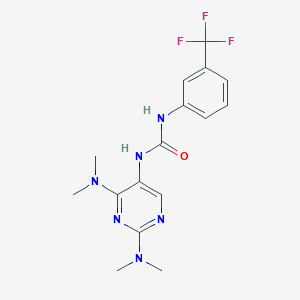

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2841920.png)

amine](/img/structure/B2841927.png)

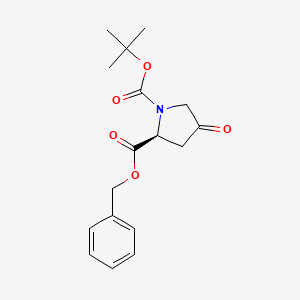

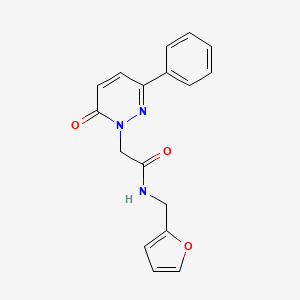

![N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2841934.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)